Ammeline
Overview
Description
Mechanism of Action
Target of Action
Ammeline, a derivative of the s-triazine, is primarily involved in the deamination reactions . It is produced by the hydrolysis of melamine or by the bacterial degradation of melamine . The primary targets of this compound are the molecules involved in these deamination reactions .
Mode of Action
This compound interacts with its targets through a series of deamination steps . The deamination reactions of this compound have been investigated using B3LYP and G3MP2B3 . These reactions can proceed via two possible pathways involving either two- or three-stepwise mechanisms producing a tetrahedral intermediate via four-, six-, or eight-membered transition states .
Biochemical Pathways
The microbial metabolism of melamine, from which this compound is derived, occurs by a series of deamination steps . This leads to the production of cyanuric acid . Subsequently, cyanuric acid decomposes to biuret, then to urea, and finally to ammonia and carbon dioxide .
Pharmacokinetics
It is known that this compound is a product of the hydrolysis of melamine . . This solubility could potentially impact its bioavailability.
Result of Action
The result of this compound’s action is the production of cyanuric acid through a series of deamination steps . This is followed by the decomposition of cyanuric acid to biuret, then to urea, and finally to ammonia and carbon dioxide .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the deamination reactions of this compound can be affected by the presence of water molecules . Furthermore, the solubility of this compound in different solvents could also influence its action and efficacy .
Biochemical Analysis
Biochemical Properties
Ammeline participates in biochemical reactions, particularly deamination reactions . The deamination of this compound has been investigated using B3LYP and G3MP2B3 . The deamination reactions of this compound with 3H2O/OH−, and protonated this compound with 3H2O, were investigated using DFT .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the metabolism of melamine. Melamine toxicity in mammals has been attributed to the blockage of kidney tubules by insoluble complexes of melamine with cyanuric acid or uric acid .
Molecular Mechanism
The molecular mechanism of this compound involves deamination reactions. For the SN2 mechanism, deamination can proceed via two possible pathways involving either two- or three-stepwise mechanisms producing a tetrahedral intermediate via four-, six-, or eight-membered transition states .
Dosage Effects in Animal Models
It is known that melamine, from which this compound is derived, can cause morbidity and mortality in pets and children .
Metabolic Pathways
This compound is involved in the metabolic pathways of melamine. The microbial metabolism of melamine occurs by a series of deamination steps, which lead to cyanuric acid .
Preparation Methods
Ammeline can be synthesized through the pyrolysis of urea or by the condensation reaction among two moles of dicyandiamide and one mole of biuret . The reaction can be represented as:
2C2H4N4+C2H5N3O2→2C3H5N5O+NH3
Chemical Reactions Analysis
Ammeline undergoes various chemical reactions, including:
Hydrolysis: this compound is the first step in melamine hydrolysis.
Reaction with Acids: This compound reacts with boiling dilute hydrochloric acid to form melem and ammonia.
Salt Formation: This compound can form nitrate, sulfate, chromate, and oxalate salts.
Scientific Research Applications
Ammeline has several scientific research applications:
Supramolecular Chemistry: This compound is used as a building block for hydrogen-bonded rosettes, which are cyclic complexes of small organic compounds associated by hydrogen bonds.
Analytical Chemistry: This compound is analyzed in conjunction with melamine and cyanuric acid in various samples, including pet food and animal feed, to ensure safety and compliance with regulations.
Comparison with Similar Compounds
Ammeline is often compared with melamine and ammelide, which are also triazine derivatives:
Cyanuric Acid: Cyanuric acid is the final hydrolysis product of melamine and is known for its stability and use in various industrial applications.
This compound’s unique ability to form strong hydrogen bonds and its amphoteric behavior make it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4,6-diamino-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060950 | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Ammeline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20217 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
645-92-1 | |
Record name | Ammeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammeline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMMELINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-diamino-1,3,5-triazin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC8G9556Q0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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